molecular formula C22H20ClN5O2S B2496640 N-(2-chlorobenzyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852436-93-2

N-(2-chlorobenzyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No. B2496640
CAS RN: 852436-93-2
M. Wt: 453.95
InChI Key: IOHHQRKWUFBIST-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals known for their heterocyclic structures, which have been extensively explored for various biological properties, including anticancer effects. The interest in such molecules lies in their potential pharmacological activities, which are often attributed to their unique molecular frameworks and the ability to interact with biological targets in specific ways.

Synthesis Analysis

The synthesis of related triazolo[4,3-b]pyridazin-6-yl compounds involves multiple steps, starting from basic heterocyclic precursors to more complex structures through reactions such as condensation, cyclization, and functional group transformations. For example, Wang et al. (2015) described synthesizing similar compounds by replacing the acetamide group with an alkylurea moiety, resulting in compounds with retained antiproliferative activity and reduced toxicity (Wang et al., 2015).

Molecular Structure Analysis

Structural elucidation of these compounds often involves spectroscopic techniques like IR, NMR, and LC-MS, complemented by XRD for crystalline compounds. For instance, Sallam et al. (2021) provided detailed structural analysis through DFT calculations and Hirshfeld surface studies, revealing insights into the molecule's electronic properties and intermolecular interactions (Sallam et al., 2021).

Scientific Research Applications

Medicinal Chemistry Applications

Compounds related to "N-(2-chlorobenzyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide" have been studied for their potential medicinal applications. For instance, triazolo[1,5-c]pyrimidines have been prepared as potential antiasthma agents, showing activity as mediator release inhibitors in human basophil histamine release assays (Medwid et al., 1990). Moreover, analogs incorporating triazolo and pyridazine moieties have been synthesized with potential anticancer and antimicrobial activities, suggesting the broad applicability of such compounds in developing new therapeutic agents (Kumar et al., 2019).

Agricultural Applications

The synthesis and assessment of heterocycles incorporating a thiadiazole moiety have been explored for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. These studies contribute to the development of novel insecticides that can enhance crop protection strategies (Fadda et al., 2017).

Molecular Structure and Analysis

Research has also focused on the synthesis and structural analysis of compounds with triazolo and pyridazine frameworks. For example, the structure analysis, DFT calculations, and Hirshfeld surface studies of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine have provided insights into the molecular configurations and interactions of such compounds, which are crucial for understanding their reactivity and potential applications (Sallam et al., 2021).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2S/c1-2-30-17-9-7-15(8-10-17)22-26-25-19-11-12-21(27-28(19)22)31-14-20(29)24-13-16-5-3-4-6-18(16)23/h3-12H,2,13-14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHHQRKWUFBIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

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